Chamuvaritin

Description

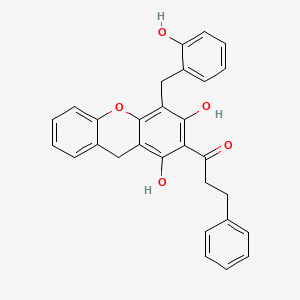

Structure

2D Structure

3D Structure

Properties

CAS No. |

64675-27-0 |

|---|---|

Molecular Formula |

C29H24O5 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

1-[1,3-dihydroxy-4-[(2-hydroxyphenyl)methyl]-9H-xanthen-2-yl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C29H24O5/c30-23-12-6-4-10-19(23)16-21-27(32)26(24(31)15-14-18-8-2-1-3-9-18)28(33)22-17-20-11-5-7-13-25(20)34-29(21)22/h1-13,30,32-33H,14-17H2 |

InChI Key |

IWPNHPPGEPHKBZ-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2OC3=C(C(=C(C(=C31)O)C(=O)CCC4=CC=CC=C4)O)CC5=CC=CC=C5O |

Canonical SMILES |

C1C2=CC=CC=C2OC3=C(C(=C(C(=C31)O)C(=O)CCC4=CC=CC=C4)O)CC5=CC=CC=C5O |

Other CAS No. |

64675-27-0 |

Synonyms |

chamuvaritin |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Chamuvaritin

Plant Source Identification and Authentication for Chamuvaritin Production

The identification and authentication of plant sources are critical steps in the isolation of phytochemicals like this compound. This ensures the reliability and reproducibility of research findings.

This compound has been identified in several species belonging to the Uvaria genus. Notably, Uvaria chamae P. Beauv. is a significant source, being a climbing shrub or small tree native to tropical West and Central Africa ontosight.aitheferns.infowikipedia.org. This compound has also been reported in Uvaria angolensis and Uvaria tanzaniae nih.govscribd.com. The Uvaria genus itself is known for its diverse phytochemical constituents, with species distributed across tropical Africa, Asia, and Australia researchgate.netresearchgate.net.

Uvaria chamae holds a prominent place in traditional African medicine, with various parts of the plant used to treat a wide array of ailments ontosight.aiwikipedia.orgresearchgate.netresearchgate.netenvironmentaljournals.orgnih.govnih.govisca.inthesciencepublishers.comauctoresonline.org. These traditional uses include the management of digestive disorders, fever, skin conditions, respiratory problems, abdominal pain, dysentery, malaria, and even as an aid in wound healing ontosight.aiwikipedia.orgresearchgate.netresearchgate.netenvironmentaljournals.orgnih.govnih.govisca.inthesciencepublishers.comauctoresonline.orgsemanticscholar.org. The root and root bark, in particular, are frequently cited for their medicinal properties in traditional practices theferns.infoisca.insemanticscholar.org.

Extraction Techniques for this compound from Plant Matrices

The extraction process is crucial for obtaining this compound from the complex plant material. Both conventional and advanced techniques are employed.

Conventional solvent extraction methods are widely used for isolating compounds from Uvaria species. Ethanol (B145695) is a commonly employed solvent, often used in maceration or Soxhlet extraction processes for Uvaria chamae roots and leaves isca.inthesciencepublishers.comauctoresonline.orgsemanticscholar.orgresearchgate.netnih.govslideshare.netscispace.com. Other solvents such as methanol, dichloromethane (B109758), and water, or mixtures like 50% ethanol/water, have also been utilized researchgate.netnih.govajol.infomdpi.com. For instance, Uvaria chamae roots have been extracted exhaustively using ethanol in a Soxhlet apparatus for six hours semanticscholar.org. Another study utilized 70% ethanol for soaking U. chamae root samples, followed by concentration using a rotary evaporator and air-oven drying isca.in.

Ultrasound-assisted extraction (UAE) is recognized as an advanced and environmentally friendly technique for recovering bioactive compounds from plant matrices mdpi.commdpi.comnih.gov. This method offers advantages such as higher or comparable yields to traditional methods, reduced extraction times, and lower solvent consumption mdpi.commdpi.comnih.govresearchgate.net. While specific optimized UAE protocols for this compound are not extensively detailed, quantitative extraction studies on Uvaria chamae have indicated yields from both conventional and ultrasound-assisted hydroalcoholic extractions nih.gov. UAE is known to enhance extraction efficiency and can be beneficial for thermo-sensitive compounds mdpi.commdpi.comnih.gov.

Fractionation and Purification Strategies for this compound

Following extraction, various chromatographic techniques are employed to separate and purify this compound from the crude extracts.

Repeated chromatography, including vacuum liquid chromatography (VLC) and gravitational column chromatography using silica (B1680970) gel, has been instrumental in isolating compounds such as this compound from Uvaria species ajol.info. High-Performance Liquid Chromatography (HPLC) and Ultrahigh Performance Liquid Chromatography (UHPLC) are also utilized for compound separation and identification nih.govresearchgate.net. Further analytical techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) and UPLC–Q–Orbitrap High-Resolution Mass Spectrometry (HRMS) are employed for precise compound identification and structural elucidation nih.govresearchgate.netresearchgate.net. Gel chromatography on Sephadex LH-20 has also been reported as a purification strategy ajol.info.

Data Tables

Table 1: Summary of this compound Isolation Approaches from Uvaria Species

| Plant Species | Part Used | Extraction Solvent(s) | Extraction Method(s) | Purification Techniques | Reference(s) |

| Uvaria acuminata | Not specified | Dichloromethane | Not specified | Repeated chromatography | ajol.info |

| Uvaria chamae | Roots | Ethanol (70%), Ethanol, Water/Ethanol | Maceration, Soxhlet, Soaking | UHPLC-UV, LC/MS, Gravitational column chromatography (silica gel), Sephadex LH-20 | isca.insemanticscholar.orgnih.govajol.info |

| Uvaria chamae | Roots | Ethanol | Soxhlet apparatus (6 h) | Not explicitly detailed for this compound, but active compounds isolated. | semanticscholar.org |

| Uvaria chamae | Roots | 70% Ethanol | Soaking (72 h), Rotary evaporation, Air-oven, Water bath | Not explicitly detailed for this compound, but general extract preparation. | isca.in |

| Uvaria angolensis | Not specified | Not specified | Not specified | Not specified | nih.govscribd.com |

| Uvaria tanzaniae | Not specified | Not specified | Not specified | Not specified | nih.govscribd.com |

Chromatographic Separation Techniques

Chromatography forms the cornerstone of natural product isolation, enabling the separation of individual compounds based on their differential partitioning between a stationary and a mobile phase. Several chromatographic techniques have been instrumental in the isolation of this compound.

Column Chromatography (CC) is a widely used technique for the initial purification and fractionation of crude plant extracts. For this compound, CC has been employed to separate it from other constituents of Uvaria species. For instance, repeated gravitational column chromatography using silica gel, eluted with mixtures of petroleum ether and ethyl acetate, has successfully led to the isolation of this compound from the dichloromethane extract of Uvaria acuminata ajol.info. Similarly, CC has been utilized for isolating bioactive molecules, including this compound, from Gymnema inodorum leaf extracts researchgate.net. This technique provides a robust method for obtaining enriched fractions or pure compounds, serving as a crucial step before more advanced analytical methods.

High-Performance Liquid Chromatography (HPLC) and its preparative counterpart, Semi-Preparative HPLC, offer higher resolution and efficiency compared to traditional column chromatography. These techniques are vital for both the final purification of compounds and their subsequent analytical characterization. Ultra-High Performance Liquid Chromatography with UV detection (UHPLC-UV) has been utilized for the separation of compounds, with subsequent identification often performed using Liquid Chromatography-Mass Spectrometry (LC/MS) nih.gov. Specifically, a phenyl-hexyl column has been employed in such separations nih.gov. Furthermore, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) has been instrumental in identifying phenolic compounds, including this compound, within complex mixtures preprints.org. Preparative HPLC, often in conjunction with High-Speed Counter-Current Chromatography (HSCCC), is also a key method for the isolation of compounds like this compound dokumen.pub.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for preliminary screening of plant extracts and for monitoring chromatographic separations preprints.orgresearchgate.net. High-Performance Thin-Layer Chromatography (HPTLC) represents an advancement over traditional TLC, offering enhanced resolution, sensitivity, and reproducibility. HPTLC, often coupled with effect-directed analysis, is employed for the detection and quantification of biologically active compounds, including this compound researchgate.net. Its utility extends to standardization and quality assurance of herbal medicines and other products, providing a chemical fingerprint youtube.comnih.gov.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that utilizes two immiscible solvent systems without a solid stationary phase, thereby avoiding irreversible adsorption of sample components. This method is particularly valuable for the isolation of compounds from natural sources and has been used in conjunction with preparative HPLC for the isolation of molecules such as this compound dokumen.pub.

Other Advanced Purification Methods (e.g., Liquid-Liquid Extraction, Crystallization)

Beyond chromatographic techniques, other purification methods play a role in the isolation process. Vacuum Liquid Chromatography (VLC) has been used as a preliminary fractionation step for plant extracts before further purification by column chromatography ajol.info.

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous and an organic solvent phenomenex.comresearchgate.net. This method is widely used for sample cleanup, enrichment, and initial purification by partitioning analytes based on their polarity and solubility phenomenex.com. While specific applications of LLE for this compound isolation are not detailed in the provided snippets, it remains a general purification strategy employed in natural product chemistry wordpress.com. Crystallization is another method used for purifying compounds, often as a final step to obtain highly pure crystalline material dokumen.pubmdpi.com.

Dereplication Approaches in this compound Discovery

Dereplication is a critical process in natural product discovery that aims to identify and exclude known compounds from a sample, thereby focusing research efforts on novel chemical entities. This is typically achieved by comparing analytical data (e.g., mass spectra, retention times) of isolated compounds against databases of known natural products.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) coupled with molecular networking and database searching are powerful tools for dereplication researchgate.net. Molecular networking, for instance, allows for the visualization of relationships between compounds within a complex extract, facilitating the identification of known compounds based on their spectral similarity to entries in public or private spectral libraries researchgate.net. By employing these advanced analytical and computational approaches, researchers can efficiently identify compounds like this compound, which have been previously reported, and prioritize the investigation of potentially new chemical structures within the same extract.

Summary of Isolation Methodologies

Structural Elucidation and Analog Identification of Chamuvaritin

Spectroscopic Analysis for Structural Determination

The determination of Chamuvaritin's molecular architecture and that of its analogs has been achieved through the application of various spectroscopic techniques, which provide complementary information about the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques such as COSY, HMQC, and HMBC, has been instrumental in establishing the detailed structures of this compound and its related dihydrochalcones ebi.ac.uknih.govudsm.ac.tzcore.ac.ukresearchgate.netarkat-usa.org. These methods allow for the mapping of proton and carbon environments, revealing the connectivity of atoms within the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for establishing long-range correlations, aiding in the assignment of complex structures core.ac.ukarkat-usa.org. While specific spectral data for this compound are not detailed in the provided sources, the application of these NMR techniques is consistently cited as crucial for its structural elucidation and that of its analogs nih.govudsm.ac.tzresearchgate.net.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), provides critical data regarding the molecular weight and elemental composition of natural products plasmion.com. These techniques have been employed to determine the molecular formulas and exact masses of this compound and its related compounds, serving as a foundational step in their identification ebi.ac.uknih.govudsm.ac.tzresearchgate.netvulcanchem.comajol.infonih.govpatsnap.com. For this compound, the molecular formula has been reported as C₂₉H₂₄O₅, with a monoisotopic mass of 452.16237386 Da and a molecular weight of approximately 452.5 g/mol nih.gov. High-resolution mass spectrometry is essential for confirming the elemental composition with high accuracy, thereby supporting structural assignments derived from NMR data rsc.org.

Infrared (IR) spectroscopy is another valuable tool in the structural characterization of natural products. It identifies the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation. While detailed IR spectra for this compound are not extensively described, IR spectroscopy has been used in conjunction with NMR and MS for the structural elucidation of related compounds, contributing to the confirmation of functional groups such as hydroxyl and carbonyl moieties nih.govcore.ac.ukacs.org.

Identification of this compound Analogs and Related Dihydrochalcones

This compound is a member of the dihydrochalcone (B1670589) family, characterized by a specific structural framework. Its isolation from various plant species, particularly within the Uvaria genus of the Annonaceae family, has led to the identification of numerous structurally related compounds, or analogs.

This compound itself has been isolated from species such as Uvaria angolensis and Uvaria tanzaniae nih.gov. It is classified as a benzyl (B1604629) dihydrochalcone projectshelve.com. Numerous related compounds, often differing in the number or position of hydroxyl groups or benzyl substituents, have been identified, primarily from Uvaria species. These include:

Isothis compound : Identified in Uvaria acuminata, Uvaria puguensis, and Uvaria sp. (Pande) ebi.ac.ukresearchgate.netudsm.ac.tzresearchgate.net. Its structure has been confirmed through spectroscopic analysis, often by comparison with this compound udsm.ac.tz.

Uvaretin : A common C-benzylated dihydrochalcone found in Uvaria chamae, Uvaria acuminata, Uvaria puguensis, Uvaria leptocladon, Uvaria scheffleri, and Uvaria tanzaniae ebi.ac.uknih.govudsm.ac.tzresearchgate.netajol.infoudsm.ac.tzresearchgate.netdokumen.pubamazon.comresearchgate.net. Its structure is identified as 1-[2,4-dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenyl-1-propanone jst.go.jp, with the molecular formula C₂₃H₂₂O₅ jst.go.jpuni.luncats.ioamibase.org.

Diuvaretin : Also isolated from various Uvaria species, including U. chamae, U. acuminata, U. puguensis, U. leptocladon, U. scheffleri, and U. tanzaniae ebi.ac.uknih.govudsm.ac.tzresearchgate.netajol.infoudsm.ac.tzresearchgate.netdokumen.pubamazon.comresearchgate.netebi.ac.uk. It is characterized by the molecular formula C₃₀H₂₈O₆ ebi.ac.ukamibase.orgsigmaaldrich.comuni.lu and is described as a dihydrochalcone with 2-hydroxybenzyl groups at positions 3 and 5, hydroxy groups at positions 2 and 4, and a methoxy (B1213986) group at position 6 ebi.ac.uk.

Dichamanetin : Identified in Piper sarmentosum and Uvaria chamae ebi.ac.ukresearchgate.netvulcanchem.comresearchgate.netnih.gov. It is a C-benzylated flavanone (B1672756) with the molecular formula C₂₉H₂₄O₆ vulcanchem.comnih.govontosight.aijst.go.jp and a molecular weight of approximately 468.5 g/mol vulcanchem.comnih.govjst.go.jpmdpi.com. Its IUPAC name is (2S)-5,7-dihydroxy-6,8-bis[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one vulcanchem.com.

Other related dihydrochalcones and flavonoids identified in these plant species include Acumitin, Angoluvarin, Isochamanetin, Isouvaretin, Triuvaretin, Isotriuvaretin, Uvarinol, and Uvangoletin ebi.ac.uknih.govudsm.ac.tzresearchgate.netresearchgate.netdokumen.pubamazon.comresearchgate.net.

Biosynthesis and Metabolic Pathways of Chamuvaritin

Proposed Biosynthetic Pathway of Chamuvaritin (e.g., Polyketide Pathway Origin)

The biosynthesis of dihydrochalcones, including this compound, originates from the phenylpropanoid pathway, a fundamental metabolic route in plants nih.govacs.orgmdpi.com. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps, involving phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), to produce p-coumaroyl-CoA nih.govfrontiersin.org.

From p-coumaroyl-CoA, the pathway diverges towards dihydrochalcone (B1670589) synthesis, often branching from the general flavonoid pathway mdpi.com. A key step involves the conversion of p-coumaroyl-CoA into dihydro-p-coumaroyl-CoA by a hydroxycinnamoyl-CoA double-bond reductase (HCDBR) mdpi.comoup.comnih.gov. Alternatively, chalcone (B49325) synthase (CHS) can act on p-coumaroyl-CoA and malonyl-CoA to form chalcones, which are then reduced to dihydrochalcones by naringenin (B18129) chalcone reductase (NCR) or other reductases oup.comnih.gov. Chalcone synthase itself is classified as a type III polyketide synthase, indicating a link to polyketide biosynthesis machinery, although the primary pathway for dihydrochalcones is phenylpropanoid biotech-asia.org. The specific structural modifications that lead to this compound, such as the presence of benzyl (B1604629) groups, are not fully elucidated but are presumed to occur through subsequent enzymatic steps downstream of the core dihydrochalcone formation dergipark.org.tr. The pathway for this compound II has been linked to "Shikimates and Phenylpropanoids" nih.gov.

Putative Enzymatic Steps and Precursor Identification

The biosynthesis of dihydrochalcones relies on a series of enzymes and precursor molecules. Key precursors include:

Phenylalanine: The initial amino acid precursor for the phenylpropanoid pathway nih.govfrontiersin.org.

p-Coumaroyl-CoA: Derived from phenylalanine, it serves as a substrate for both the general phenylpropanoid pathway and the initial steps of flavonoid and dihydrochalcone biosynthesis nih.govfrontiersin.orgmdpi.com.

Malonyl-CoA: A crucial three-carbon unit that, along with p-coumaroyl-CoA, is condensed by chalcone synthase nih.govfrontiersin.orgmdpi.com.

The enzymes believed to be involved in the general dihydrochalcone biosynthetic pathway are:

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid nih.govfrontiersin.org.

Cinnamate 4-Hydroxylase (C4H): Converts cinnamic acid to p-coumaric acid nih.govfrontiersin.org.

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA nih.govfrontiersin.org.

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form chalcones nih.govfrontiersin.orgoup.combiotech-asia.orgmdpi.com.

Chalcone Isomerase (CHI): Catalyzes the cyclization of chalcones to flavanones nih.govoup.com.

Hydroxycinnamoyl-CoA Double-Bond Reductase (HCDBR) / Naringenin Chalcone Reductase (NCR): Catalyzes the reduction of the double bond in p-coumaroyl-CoA or naringenin chalcone to form dihydrochalcones mdpi.comoup.comnih.gov.

While these enzymes are critical for general dihydrochalcone formation, the specific enzymes responsible for the unique structural features of this compound, such as the introduction of benzyl groups, have not been identified in the literature.

Table 1: Key Enzymes and Precursors in Dihydrochalcone Biosynthesis

| Precursor/Enzyme | Role in Pathway | Source of Information |

| Precursors | ||

| Phenylalanine | Initial amino acid precursor for the phenylpropanoid pathway. | nih.govfrontiersin.org |

| p-Coumaroyl-CoA | Substrate for chalcone synthase and precursor for dihydro-p-coumaroyl-CoA. | nih.govfrontiersin.orgmdpi.com |

| Malonyl-CoA | Three-carbon unit condensed with p-coumaroyl-CoA by CHS. | nih.govfrontiersin.orgmdpi.com |

| Enzymes | ||

| Phenylalanine Ammonia-Lyase (PAL) | Converts phenylalanine to cinnamic acid. | nih.govfrontiersin.org |

| Cinnamate 4-Hydroxylase (C4H) | Converts cinnamic acid to p-coumaric acid. | nih.govfrontiersin.org |

| 4-Coumaroyl-CoA Ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. | nih.govfrontiersin.org |

| Chalcone Synthase (CHS) | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcones; belongs to type III polyketide synthase family. | nih.govfrontiersin.orgoup.combiotech-asia.orgmdpi.com |

| Chalcone Isomerase (CHI) | Catalyzes the cyclization of chalcones to flavanones. | nih.govoup.com |

| Hydroxycinnamoyl-CoA Double-Bond Reductase (HCDBR) / Naringenin Chalcone Reductase (NCR) | Catalyzes the reduction step to form dihydrochalcones from p-coumaroyl-CoA or naringenin chalcone. | mdpi.comoup.comnih.gov |

| Specific this compound Modifying Enzymes | Putative enzymes for benzylation or other modifications leading to this compound's unique structure are not identified in current literature. |

Regulation of this compound Biosynthesis in Plants

The biosynthesis of secondary metabolites in plants, including dihydrochalcones, is a tightly regulated process influenced by both genetic and environmental factors biotech-asia.orgspringermedizin.de. The expression of genes encoding enzymes in the flavonoid and phenylpropanoid pathways is often controlled by transcription factors. Key regulators include MYB (Myeloblastosis), basic helix-loop-helix (bHLH), and WD40-type transcription factors, which can form complexes (e.g., the MBW complex) to modulate gene expression nih.govfrontiersin.orgbiotech-asia.orgfrontiersin.org.

Environmental cues such as light intensity, UV-B radiation, and plant hormones can also impact the biosynthesis of these compounds by influencing the activity and expression of regulatory proteins and structural genes mdpi.comfrontiersin.org. For instance, the accumulation of dihydrochalcones like phloridzin has been linked to the transcriptional regulation of early phenylpropanoid pathway genes (PAL, 4CL) and is influenced by light mdpi.com. While specific regulatory mechanisms for this compound biosynthesis are not detailed, it is likely that similar transcriptional control mechanisms govern its production in plants, with environmental and developmental signals playing a role in modulating gene expression mdpi.com.

Biotechnological Approaches for Enhanced this compound Production

Dihydrochalcones, including this compound, are typically found in plants at relatively low concentrations, posing a challenge for their isolation and commercial production nih.govacs.org. To overcome this limitation, various biotechnological strategies are being explored:

Heterologous Production in Microbial Hosts: Expressing the plant biosynthetic pathway genes in microbial systems, such as Saccharomyces cerevisiae (yeast), offers a promising avenue for enhanced production. This approach, known as metabolic engineering, involves reconstructing the multi-enzyme pathway in a microbial chassis to achieve higher yields of desired dihydrochalcones nih.govacs.orgnih.govagri.gov.ilresearchgate.netnih.gov.

Plant Cell and Tissue Culture: Culturing plant cells or tissues in vitro provides a controlled environment for secondary metabolite production. However, yields can be variable and often low. Strategies like elicitation (using biotic or abiotic stress signals), in situ product removal, and metabolic engineering within the cell cultures are employed to improve productivity nih.gov.

Genetic Engineering of Plants: Direct genetic modification of plants to overexpress key genes in the dihydrochalcone pathway or to downregulate competing pathways can lead to increased accumulation of target compounds oup.comoup.com. For example, manipulating genes like chalcone synthase (CHS) or glycosyltransferases (UGTs) has been shown to alter dihydrochalcone levels in plants oup.com.

These biotechnological approaches aim to provide sustainable and scalable methods for producing valuable dihydrochalcones, which can then be applied in various industries, including pharmaceuticals and food nih.govacs.orgresearchgate.netresearchgate.net.

List of Compounds Mentioned:

this compound

Dihydrochalcones (general class)

Phloretin

Naringenin chalcone

p-Coumaroyl-CoA

Malonyl-CoA

Phenylalanine

Phlorizin

Trilobatin

P-coumaric acid

Cinnamic acid

Synthetic Approaches to Chamuvaritin and Its Derivatives

Total Synthesis Strategies of Chamuvaritin

The total synthesis of this compound aims to construct the molecule from simpler, commercially available starting materials. This approach is crucial for confirming its structure, providing material for biological evaluation, and enabling the synthesis of analogs that may not be readily accessible through isolation from natural sources.

Retrosynthetic Analysis

Retrosynthetic analysis is a fundamental strategy for planning the total synthesis of complex molecules like this compound. It involves breaking down the target molecule into simpler precursors through a series of logical disconnections, working backward from the final product to readily available starting materials. While specific published retrosynthetic analyses for this compound were not detailed in the provided search results, general principles of retrosynthesis, such as functional group interconversions and carbon-carbon bond disconnections, would be applied. For instance, identifying key structural motifs like the dihydrochalcone (B1670589) backbone or the xanthone (B1684191) core would guide the disconnection strategy. youtube.comairitilibrary.comyoutube.comresearchgate.net

Key Synthetic Intermediates and Reaction Pathways

The total synthesis of related compounds, such as (+)-chamuvarinin, has been reported using convergent modular strategies. These strategies often involve the construction of complex fragments separately, followed by their assembly. For (+)-chamuvarinin, a key step involved building the C15-C28 ether array and a late-stage Julia-Kocienski olefination to introduce the butenolide motif. nih.gov While specific intermediates for this compound itself were not detailed, typical synthetic routes for similar complex natural products would involve multi-step sequences employing reactions such as:

Carbon-Carbon Bond Formation: Friedel-Crafts acylation, aldol (B89426) additions, Michael additions, and Wittig or Julia-Kocienski olefinations are common methods for constructing the carbon skeleton. youtube.comyoutube.com

Functional Group Transformations: Oxidation, reduction, protection/deprotection strategies, and selective functionalization of hydroxyl groups are essential for navigating the synthetic pathway.

Cyclization Reactions: Formation of cyclic structures, such as the xanthone core if present in this compound's structure, would involve specific cyclization reactions. nih.gov

The complexity of this compound's structure suggests that its total synthesis would likely involve numerous steps, requiring careful optimization of each reaction to achieve acceptable yields and purity.

Semi-Synthetic Derivatization of this compound

Semi-synthesis involves modifying a naturally isolated compound to create new derivatives. This approach leverages the existing complex structure of the natural product and allows for targeted structural alterations. For this compound, semi-synthetic derivatization could involve modifying its hydroxyl groups or other functional moieties to explore new chemical space and potentially enhance its biological activity or alter its physicochemical properties. klahnlab.deeupati.eunih.gov For example, acetylation or methylation of hydroxyl groups are common semi-synthetic modifications used to alter solubility and membrane permeability. scirp.org

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Rational design of this compound analogs is driven by understanding the relationship between its chemical structure and biological activity (SAR). By systematically modifying specific parts of the this compound molecule, researchers can identify which structural features are critical for its observed effects. This process typically involves:

Identifying pharmacophores: Key functional groups or structural elements responsible for biological activity.

Synthesizing analogs: Creating molecules with targeted modifications, such as changes in substituent groups, stereochemistry, or the introduction of new functional groups. dndi.orgnih.govfrontiersin.orgorientjchem.orgnih.gov

Biological Evaluation: Testing these analogs for their biological activity to establish SAR trends.

For instance, studies on other natural products have shown that modifying aromatic rings, hydroxyl groups, or the linker regions can significantly impact activity. dndi.orgfrontiersin.orgnih.gov Understanding these relationships allows for the design of more potent and selective this compound analogs.

Combinatorial Chemistry Approaches for this compound Analog Libraries

Combinatorial chemistry offers a high-throughput approach to synthesize libraries of this compound analogs. This method involves the systematic combination of different building blocks to generate a large number of diverse compounds. By employing solid-phase synthesis or parallel solution-phase synthesis techniques, researchers can efficiently produce libraries of this compound derivatives. These libraries can then be screened for biological activity, accelerating the discovery of lead compounds with improved properties. klahnlab.denih.gov

Compound Nomenclature Table:

| Common Name | CAS Number | Molecular Formula |

| This compound | 64675-27-0 | C₂₉H₂₄O₅ |

| (+)-Chamuvarinin | N/A | N/A |

| Uvaretin | N/A | N/A |

| Diuvaretin | N/A | N/A |

| Isouvaretin | 61463-03-4 | C₂₃H₂₂O₅ |

Mechanistic Investigations of Chamuvaritin S Biological Activities Preclinical Focus

In Silico Modeling for Target Identification and Ligand-Protein Interactions

Computational modeling techniques provide valuable insights into the potential interactions between Chamuvaritin and its biological targets, predicting binding modes, affinities, and stability.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding of this compound to several key enzymes and proteins. These studies assess the potential of this compound to inhibit enzymes involved in carbohydrate metabolism and bacterial resistance mechanisms.

Alpha-Amylase and Alpha-Glucosidase: this compound has been identified as a potential inhibitor of both α-amylase and α-glucosidase through virtual screening and molecular docking analyses researchgate.netnih.gov. Docking studies have indicated that this compound exhibits a significant binding energy of -10.0 kcal/mol when interacting with α-amylase, which is comparable to or better than the binding affinity of the reference drug Acarbose (-7.7 kcal/mol) researchgate.net. These interactions typically involve hydrogen bonding, hydrophobic interactions, and electrostatic forces with critical amino acid residues within the enzymes' active sites, such as Glu233 and Asp300 in α-amylase researchgate.netnih.gov. For α-glucosidase, this compound has also been predicted to bind to active site residues, suggesting a role in modulating carbohydrate digestion researchgate.netnih.govmdpi.comfrontiersin.org.

Penicillin-Binding Protein 2a (PBP2a): While this compound itself is not explicitly named in the studies focusing on PBP2a inhibition, phytochemicals isolated from Uvaria chamae, the plant source of this compound, have been investigated as potential dual-site inhibitors of PBP2a nih.govresearchgate.net. These studies utilize molecular docking to explore interactions with both the active and allosteric sites of PBP2a, a key protein conferring resistance to β-lactam antibiotics in Methicillin-resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net. PBP2a possesses an allosteric site that, when bound by a ligand, can induce conformational changes in the active site, thereby influencing antibiotic binding and enzyme function nih.govmdpi.comsemanticscholar.org.

Plasmepsin II: this compound has been identified as one of the selected phytochemicals with potential inhibitory properties against Plasmepsin II, a target enzyme in Plasmodium falciparum's life cycle nih.gov. Molecular docking studies for Plasmepsin II inhibition typically involve assessing binding affinities and identifying interactions, such as hydrogen bonding with crucial amino acids like Asp34 and Asp214, which are vital for the enzyme's catalytic activity nih.govsci-hub.se.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement docking studies by providing insights into the temporal stability and dynamic behavior of this compound-target complexes.

Alpha-Amylase and Alpha-Glucosidase: MD simulations have been conducted to evaluate the stability and dynamic interactions of this compound with α-amylase and α-glucosidase researchgate.net. These simulations analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the robustness of the binding researchgate.net. For similar compounds, MD simulations suggest that inhibition mechanisms often involve static quenching driven by van der Waals forces and hydrogen bonding, contributing to the formation of stable enzyme-ligand complexes rsc.org.

Penicillin-Binding Protein 2a (PBP2a): Molecular dynamics simulations are crucial for understanding the stability and conformational changes of PBP2a when bound to potential inhibitors, including those derived from Uvaria chamae nih.govresearchgate.netbiorxiv.org. These simulations assess parameters like RMSD and RMSF to evaluate binding stability and conformational dynamics nih.govbiorxiv.org. MD studies on PBP2a inhibitors have shown that binding, particularly at the allosteric site, can lead to significant conformational rearrangements that may affect the active site's accessibility nih.govmdpi.comsemanticscholar.org.

Plasmepsin II: MD simulations have been utilized to scrutinize the stability of this compound's docked complexes with Plasmepsin II, comparing their dynamic behavior to reference compounds nih.govsci-hub.se. These simulations help to confirm the potential of this compound as an inhibitor by demonstrating stable interactions within the enzyme's binding pocket nih.govsci-hub.se.

Enzyme Inhibition Studies and Target Identification

Beyond computational predictions, experimental or mechanistic studies provide direct evidence of this compound's inhibitory capabilities.

Penicillin-Binding Protein 2a (PBP2a) Inhibition Mechanisms (Dual-Site Targeting)

While specific experimental data for this compound's direct inhibition of PBP2a is not detailed in the provided snippets, research on phytochemicals from its source plant, Uvaria chamae, indicates potential as dual-site inhibitors of PBP2a nih.govresearchgate.net. PBP2a is a critical determinant of β-lactam resistance in MRSA, functioning as a transpeptidase in cell wall synthesis even when native PBPs are inhibited nih.govresearchgate.netbiorxiv.orgmdpi.comnih.govsynabs.be. PBP2a's structure includes both an active site and an allosteric site; binding at the allosteric site can induce conformational changes that modulate the active site's conformation and accessibility nih.govmdpi.comsemanticscholar.org. The development of dual-site inhibitors, targeting both locations, represents a novel strategy to overcome MRSA resistance by potentially enhancing binding affinity and disrupting enzyme function more effectively nih.govresearchgate.net.

Plasmepsin II Inhibition Mechanisms

Plasmepsins are aspartic proteases found in Plasmodium falciparum, the parasite responsible for malaria, and are crucial for hemoglobin degradation, a process vital for parasite survival nih.govbiorxiv.orgnih.gov. Inhibiting these enzymes represents a promising strategy for antimalarial drug development nih.govbiorxiv.org. Computational studies have identified this compound as a potential inhibitor of Plasmepsin II (PfPMII) researchgate.net. These investigations suggest that this compound interacts with specific amino acid residues within the enzyme's binding pocket, including Tyr77, Val78, and Ile300 researchgate.net. The calculated binding energy of -9.1 kcal/mol indicates a favorable interaction, suggesting that this compound may bind to the active site of Plasmepsin II, thereby hindering its enzymatic activity researchgate.net. Such inhibition could disrupt the parasite's essential hemoglobin degradation pathway.

Cellular and Molecular Effects (in vitro/preclinical in vivo)

Cytotoxic Mechanisms in Preclinical Cancer Cell Lines

While specific, detailed cytotoxic mechanisms of this compound in preclinical cancer cell lines are not extensively documented in the provided literature, general mechanisms employed by phytochemicals and other bioactive compounds offer insight into potential pathways. Phytochemicals often exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key cellular signaling pathways foodandnutritionjournal.orgnih.govdovepress.commdpi.comnih.govoncotarget.comnih.govarchivesofmedicalscience.comarchivesofmedicalscience.comnih.gov.

Commonly observed cytotoxic mechanisms include:

Apoptosis Induction: Many natural compounds trigger apoptosis by activating pro-apoptotic proteins (e.g., Bax, Caspase-3) and downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), often involving the mitochondrial pathway mdpi.comnih.govarchivesofmedicalscience.comnih.govmdpi.com. This process can also be mediated through death receptor pathways nih.gov.

Cell Cycle Arrest: Compounds can halt cancer cell proliferation by arresting the cell cycle at specific phases (e.g., G0/G1, S, G2/M), often by modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27) nih.govoncotarget.comnih.govarchivesofmedicalscience.commdpi.comfrontiersin.org.

Signaling Pathway Modulation: Cytotoxicity is frequently linked to the disruption of critical signaling cascades that regulate cell survival, proliferation, and death. Pathways such as PI3K/Akt/mTOR, MAPK, NF-κB, and p53 are frequently targeted by bioactive molecules foodandnutritionjournal.orgnih.govmdpi.comnih.govarchivesofmedicalscience.comfrontiersin.org. For instance, modulation of the PI3K/Akt pathway can lead to inhibition of cell growth and survival, while interference with NF-κB signaling can impact inflammatory responses and cell survival mechanisms nih.govnih.govfrontiersin.org.

Oxidative Stress and ROS Generation: Some compounds can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage and trigger apoptotic pathways mdpi.comfrontiersin.org.

Although direct experimental data on this compound's specific cytotoxic pathways are limited in the reviewed literature, its classification as a bioactive natural product suggests it may operate through one or a combination of these established anticancer mechanisms.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, exploring the correlation between a molecule's chemical structure and its biological activity dotmatics.comoncodesign-services.comwikipedia.orggardp.orgcollaborativedrug.com. By systematically modifying chemical structures and evaluating the resulting biological effects, researchers can identify key structural features responsible for activity, optimize potency, and improve selectivity.

Identification of Pharmacophores and Essential Structural Elements for Bioactivity

The identification of pharmacophores—the essential three-dimensional arrangement of functional groups necessary for biological activity—and other critical structural elements is a cornerstone of SAR studies oncodesign-services.com. These elements dictate how a molecule interacts with its biological target. For example, in curcumin, the o-methoxyphenol group and the α, β-unsaturated β-diketone moiety are crucial for its antioxidant and covalent binding activities, respectively nih.gov. Similarly, aromatic rings play vital roles in target interactions through π-π stacking and hydrogen bonding mdpi.com.

While this compound's classification as a dihydrochalcone (B1670589) provides a general structural framework, specific studies detailing its identified pharmacophores or essential structural elements for its bioactivity are not extensively reported in the provided search results. However, its structure likely contains functional groups that contribute to its biological effects, which would be elucidated through detailed SAR investigations.

Impact of Functional Group Modifications on Biological Potency and Selectivity

Modifying functional groups on a lead compound is a primary strategy to fine-tune its biological potency, selectivity, and pharmacokinetic properties mdpi.com. For instance, alterations to substituents on aromatic rings can significantly modulate a molecule's interaction with its target mdpi.com. In the development of antibiotics, modifications to specific moieties, such as the C5-acylamino group in linezolid (B1675486) analogues, have been used to probe the influence of aromaticity, size, and lipophilicity on antibacterial activity kcl.ac.uk. Similarly, coumarin (B35378) derivatives have been synthesized with various functional groups to enhance their biological activities frontiersin.org.

The development of this compound analogues with targeted functional group modifications would be crucial for understanding how specific structural features influence its potency and selectivity against biological targets. However, the provided literature does not detail specific functional group modifications performed on this compound or their resulting impact on its biological activities.

In Silico Quantitative Structure-Activity Relationship (QSAR) Modeling

In silico Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to predict biological activity based on molecular structure oncodesign-services.comqsarlab.comnih.govnih.gov. QSAR models establish mathematical relationships between molecular descriptors (quantifiable structural and physicochemical properties) and observed biological activities oncodesign-services.comqsarlab.com. These models are instrumental in drug discovery for screening large compound libraries, prioritizing synthesis, and designing novel molecules with improved activity oncodesign-services.comqsarlab.comnih.govnih.govresearcher.life.

This compound's discovery has been linked to an in silico study that employed QSAR modeling, suggesting its utility in identifying potent compounds researcher.life. QSAR studies typically involve calculating numerous molecular descriptors (e.g., related to molecular size, polarity, hydrophobicity, electronic properties) and employing statistical or machine learning techniques (e.g., multiple linear regression, artificial neural networks) to build predictive models qsarlab.comnih.govnih.govmdpi.com. The robustness of these models is assessed through rigorous validation procedures qsarlab.comnih.govmdpi.com. While the specific QSAR parameters, descriptors, or validation metrics for this compound are not detailed in the provided sources, the application of QSAR in its discovery highlights the importance of computational approaches in understanding its bioactivity.

Advanced Analytical Methods for Chamuvaritin Quantification and Characterization

Qualitative and Fingerprinting Techniques

Metabolomic Profiling of Chamuvaritin-Containing Extracts

Common techniques employed in metabolomic profiling include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netresearchgate.net. These methods allow for the separation, identification, and relative quantification of a vast array of metabolites. The data generated is typically complex and requires sophisticated bioinformatics tools for analysis, including principal component analysis (PCA) and hierarchical clustering, to identify patterns and differences between samples frontiersin.orgelifesciences.orgnih.gov.

Illustrative Table: Metabolomic Profile of a Hypothetical this compound-Containing Extract

| Metabolite Class | Identified Metabolite | Relative Abundance (e.g., Peak Area) | Potential Bioactivity |

| Dihydrochalcones | This compound | [Specific Value] | [e.g., Cytotoxic] |

| Flavonoids | Uvaretin | [Specific Value] | [e.g., Antioxidant] |

| Flavonoids | Isouvaretin | [Specific Value] | [e.g., Cytotoxic] |

| Phenolics | [Other Phenolic] | [Specific Value] | [e.g., Anti-inflammatory] |

| Terpenoids | [Specific Terpene] | [Specific Value] | [e.g., Antimicrobial] |

| Alkaloids | [Specific Alkaloid] | [Specific Value] | [e.g., Analgesic] |

Note: The data presented in this table is illustrative and based on the general composition of plant extracts and known compounds related to this compound. Specific research findings for this compound-containing extracts are not available.

Method Validation and Quality Control in this compound Analysis

Method validation is a critical process that establishes the reliability and suitability of an analytical method for its intended purpose. For compounds like this compound, which may be used in research or as a reference standard, robust analytical methods are essential for accurate quantification and characterization iupac.orgeuropa.eueurachem.orginab.ie. Quality control (QC) measures are then implemented to ensure that the validated method consistently produces accurate and reliable results over time scribd.comtuvsud.comexpertia.ai.

Common analytical techniques for the quantification and characterization of this compound would likely include High-Performance Liquid Chromatography (HPLC) with UV detection, or more advanced methods like Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netnih.govkoreascience.kruva.es. Method validation typically assesses several performance characteristics:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix effects europa.eu.

Accuracy : The closeness of agreement between the measured value and the true or accepted reference value europa.eu. This is often assessed through recovery studies using spiked samples or certified reference materials.

Precision : The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) europa.eu.

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range europa.eukoreascience.krresearchgate.net.

Limit of Detection (LOD) : The lowest amount of analyte that can be reliably detected europa.euresearchgate.net.

Limit of Quantification (LOQ) : The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy europa.euresearchgate.net.

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage europa.eu.

Specific validation data for this compound, such as linearity ranges, accuracy percentages, or precision values (e.g., %RSD), are not widely published. However, a typical validation report would include tables summarizing these parameters.

Illustrative Table: Method Validation Parameters for this compound Analysis (Hypothetical)

| Validation Parameter | Description/Methodology | Acceptance Criteria (Example) | Result (Hypothetical) |

| Specificity | Peak purity, comparison with reference standard | Co-elution, spectral match | Pass |

| Linearity | Calibration curve (e.g., 5 concentration levels) | R² ≥ 0.995 | 0.998 |

| Accuracy | Recovery of spiked samples (e.g., 3 levels, n=3) | 95-105% | 98.5% |

| Precision | Repeatability (%RSD, e.g., 6 injections) | ≤ 2.0% | 1.2% |

| Precision | Intermediate Precision (%RSD, e.g., 3 analysts, 3 days) | ≤ 3.0% | 2.5% |

| LOD | Calculated/determined value | [Specific Value] µg/mL | [Specific Value] |

| LOQ | Calculated/determined value | [Specific Value] µg/mL | [Specific Value] |

| Robustness | Variation in mobile phase composition, temperature | Minimal change in results | Pass |

Note: The acceptance criteria and hypothetical results in this table are for illustrative purposes only and are not based on specific experimental data for this compound.

Quality control procedures would involve regular analysis of control samples, calibration checks, and monitoring of analytical performance to ensure consistency and reliability of results over time.

Compound List:

this compound

Dihydrochalcones (class)

Uvaretin

Isouvaretin

this compound II

Chamuvarin

Angoluvarin

Diuvaretin

Triuvaretin

Isotriuvaretin

C-benzylflavanones (class)

Comparative Studies and Future Research Directions for Chamuvaritin

Comparison with Other Dihydrochalcones and Related Flavonoids

Dihydrochalcones are a subclass of flavonoids characterized by an open C-ring, which distinguishes them from the more common flavanones and flavones. Chamuvaritin belongs to a rarer group of C-benzylated dihydrochalcones.

Similarities and Differences in Preclinical Bioactivity Profiles

Direct preclinical studies on this compound are limited, with much of the current understanding derived from in silico analyses and studies on related compounds. An in silico molecular docking study has shown that this compound exhibits a notable binding affinity for penicillin-binding protein 2a (PBP2a) of Methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov. This suggests a potential antibacterial activity by inhibiting the transpeptidase activity of PBP2a, which is crucial for bacterial cell wall synthesis. The docking score of this compound at the allosteric site of PBP2a was reported to be -9.17 kcal/mol, with a predicted inhibition constant (Ki) of 189.39 nM nih.gov. At the active site, its docking score was -11.25 kcal/mol with a Ki of 5.66 nM nih.gov.

In comparison, other dihydrochalcones have demonstrated a broad range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties nih.govnih.govnih.gov. For instance, phloretin, a simpler dihydrochalcone (B1670589), has well-documented antioxidant and anti-inflammatory effects mdpi.com. The C-benzylation of the this compound structure is a key differentiator. This structural modification is often associated with enhanced bioactivity. For example, other C-benzylated flavonoids isolated from Uvaria species, such as Uvaretin and Dichamanetin, have shown significant cytotoxic activities against various cancer cell lines scispace.comresearchgate.netmdpi.com. Two new C-benzylated dihydrochalcone derivatives isolated from the leaves of Melodorum siamensis exhibited strong cytotoxicity against human tumor cell lines KB and NCI-H187, with IC50 values in the range of 0.66–7.16 µg/mL researchgate.net. This suggests that this compound may also possess unexplored cytotoxic potential.

The table below provides a comparative overview of the reported preclinical bioactivities.

| Compound/Class | Preclinical Bioactivity Profile | Source(s) |

| This compound | Predicted antibacterial activity against MRSA (in silico) | nih.govnih.gov |

| Other Dihydrochalcones (e.g., Phloretin) | Antioxidant, anti-inflammatory | mdpi.com |

| C-benzylated Flavonoids (e.g., Uvaretin, Dichamanetin) | Cytotoxic against various cancer cell lines | scispace.comresearchgate.netmdpi.com |

| New C-benzylated dihydrochalcones from Melodorum siamensis | Strong cytotoxicity against KB and NCI-H187 cell lines | researchgate.net |

Structural Homologies and Biosynthetic Divergence

This compound shares the basic dihydrochalcone skeleton with numerous other flavonoids. This core structure originates from the phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA, which then condenses with three molecules of malonyl-CoA to form a chalcone (B49325) scaffold, the precursor to all flavonoids nih.gov.

The defining feature of this compound is the C-benzylation on the A-ring. While the general flavonoid biosynthetic pathway is well-established, the specific enzymatic machinery responsible for C-benzylation in Uvaria species is not fully elucidated. It is hypothesized that a benzyltransferase enzyme is responsible for this modification researchgate.net. This C-alkylation represents a significant biosynthetic divergence from more common flavonoids and is a crucial step in producing the unique chemical architecture of this compound and related compounds thieme-connect.de. The introduction of a benzyl (B1604629) group is a rare event in flavonoid biosynthesis and appears to be a characteristic feature of the Annonaceae family, particularly the genus Uvaria scispace.commdpi.com.

This compound's Potential as a Lead Compound for Drug Discovery and Development

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The in silico evidence of this compound's interaction with PBP2a of MRSA positions it as a potential lead compound for the development of new antibacterial agents nih.govnih.gov. The emergence of antibiotic-resistant bacteria is a major global health threat, and novel scaffolds that can overcome existing resistance mechanisms are urgently needed.

The structural complexity of natural products like this compound can be a double-edged sword. While it offers novel pharmacophores, it can also present challenges for synthesis and modification ijpsjournal.com. However, the development of a total synthesis route for the related C-benzylated dihydrochalcone, Uvaretin, demonstrates that synthetic access to this class of compounds is achievable scispace.com. This opens the door for the creation of a library of this compound analogs to explore structure-activity relationships (SAR) and optimize its antibacterial properties.

Exploration of Uninvestigated Biological Activities and Molecular Targets

Given the diverse bioactivities of dihydrochalcones and other C-benzylated flavonoids, it is highly probable that this compound possesses a broader pharmacological profile than what is currently predicted. Potential areas for future investigation include:

Anticancer Activity: As many C-benzylated flavonoids from Uvaria and related genera exhibit potent cytotoxicity, it is critical to screen this compound against a panel of cancer cell lines scispace.comresearchgate.netmdpi.comresearchgate.net.

Antioxidant and Anti-inflammatory Effects: Dihydrochalcones are known for their antioxidant properties mdpi.com. Investigating this compound's ability to scavenge free radicals and modulate inflammatory pathways could reveal further therapeutic applications.

Antiviral and Antifungal Activities: The broad antimicrobial potential often seen in natural products suggests that this compound could be active against various viral and fungal pathogens.

Enzyme Inhibition: Beyond PBP2a, this compound may interact with other key enzymes involved in disease pathogenesis. In silico screening against a wider range of molecular targets could help to identify new potential applications nih.gov.

Emerging Methodologies and Technologies for this compound Research

Advancements in analytical and computational techniques are poised to accelerate research on this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques such as UPLC-ESI-Q-TOF-MS/MS are invaluable for the detailed characterization of complex natural product extracts and for identifying and quantifying compounds like this compound mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques are essential for the unambiguous structural elucidation of complex molecules like this compound, including the determination of its stereochemistry nih.govjchps.comnih.govsemanticscholar.org.

In Silico Target Prediction and Molecular Docking: Computational tools will continue to play a crucial role in predicting potential biological targets and understanding the molecular interactions of this compound, guiding further experimental validation researchgate.netnih.govresearchgate.netnih.gov.

Synthetic Biology and Metabolic Engineering: As the biosynthetic pathway of C-benzylated flavonoids becomes clearer, synthetic biology approaches could be employed to produce this compound and its analogs in microbial hosts, overcoming the challenges of isolation from natural sources glchemtec.ca.

Challenges and Opportunities in this compound Academic Research

Challenges:

Isolation and Purification: The isolation of pure this compound from its natural source, Uvaria chamae, can be challenging due to its presence in a complex mixture of structurally related compounds scispace.comnih.gov.

Limited Availability: The quantity of pure this compound that can be isolated may be insufficient for extensive biological screening and preclinical development nih.gov.

Lack of Preclinical Data: The current scarcity of in vitro and in vivo data on this compound's bioactivity hinders a comprehensive understanding of its therapeutic potential.

Elucidation of Biosynthetic Pathway: The specific enzymes and regulatory mechanisms involved in the C-benzylation of dihydrochalcones in Uvaria remain to be fully characterized.

Opportunities:

Novelty of the Scaffold: The unique C-benzylated dihydrochalcone structure of this compound offers a novel chemical scaffold for drug discovery, particularly in the context of antimicrobial resistance.

Untapped Therapeutic Potential: The broad spectrum of bioactivities associated with related flavonoids suggests that this compound is a promising candidate for discovering new therapeutic agents for various diseases.

Interdisciplinary Research: The study of this compound provides an excellent opportunity for collaboration between natural product chemists, pharmacologists, synthetic chemists, and computational biologists.

Advancements in Technology: Emerging technologies in separation science, spectroscopy, and computational modeling can help to overcome many of the current challenges in this compound research ijpsjournal.comglchemtec.ca.

Q & A

Q. How can this compound research integrate with materials science or nanotechnology applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.